molecular formula C19H12BrN3O3 B2740100 N-(5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl)furan-2-carboxamide CAS No. 1797228-62-6

N-(5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl)furan-2-carboxamide

Cat. No.: B2740100
CAS No.: 1797228-62-6
M. Wt: 410.227
InChI Key: ROKDLWSRNBLGSJ-UHFFFAOYSA-N
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Description

N-(5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl)furan-2-carboxamide is a synthetic chemical agent designed for research purposes, integrating quinoxaline and furan pharmacophores known for significant biological potential. The quinoxaline scaffold is a privileged structure in medicinal chemistry, frequently investigated for its diverse biological activities. Notably, quinoxaline derivatives have demonstrated potent anticancer properties by acting through various mechanisms, including the inhibition of key cellular signaling pathways such as STAT3, which is a promising target in oncology research . Furthermore, the quinoxaline core is a key component in several antibiotic and antitumor agents, such as echinomycin, which functions by inhibiting DNA-dependent RNA synthesis . The furan-2-carboxamide moiety in this compound is another bioactive structure. Furan derivatives have been widely studied and shown to exhibit potent inhibitory activity against enzymes like protein tyrosine kinases (PTKs), which play critical roles in signal transduction and cellular proliferation . The strategic combination of these two heterocyclic systems in a single molecule is a common approach in drug discovery to develop novel scaffolds with enhanced or dual mechanisms of action. Recent research on similar quinoxaline–arylfuran hybrids has shown they can exert antiproliferative effects on cancer cell lines by inducing apoptosis, triggering reactive oxygen species (ROS) generation, and inhibiting STAT3 phosphorylation . This makes compounds of this class valuable tools for probing oncology targets and signal transduction pathways. This product is intended for research applications only, providing scientists with a chemical probe to explore the mechanisms and therapeutic potential of hybrid heterocyclic compounds.

Properties

IUPAC Name

N-[5-bromo-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrN3O3/c20-11-7-8-12(15(10-11)23-18(24)16-6-3-9-26-16)17-19(25)22-14-5-2-1-4-13(14)21-17/h1-10H,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROKDLWSRNBLGSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)C3=C(C=C(C=C3)Br)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl)furan-2-carboxamide typically involves multi-step organic reactionsThe Suzuki–Miyaura coupling is often employed for forming the carbon-carbon bonds between these fragments .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput reactors and continuous flow systems to ensure consistent production. The choice of solvents, catalysts, and temperature control are critical factors in scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

Scientific Research Applications

N-(5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl)furan-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl)furan-2-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and DNA. The quinoxaline moiety can intercalate with DNA, disrupting its function, while the furan ring can participate in electron transfer reactions. These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Key Substituents Biological Activity Evidence ID
N-(5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl)furan-2-carboxamide C₁₉H₁₁BrN₃O₃ (inferred) 5-Bromo, 3-hydroxyquinoxaline, phenyl Not explicitly reported
N-(4-bromophenyl)furan-2-carboxamide C₁₁H₈BrNO₂ 4-Bromophenyl Antibacterial (vs. MRSA, A. baumannii)
BK3C231 [(E)-N-(2-(3,5-dimethoxystyryl)phenyl)furan-2-carboxamide] C₂₁H₁₉NO₄ 3,5-Dimethoxystyryl Cytoprotective (colon fibroblasts)
N-cyclohexyl-5-nitrofuran-2-carboxamide C₁₁H₁₃N₃O₄ 5-Nitro, cyclohexyl Trypanocidal (vs. T. brucei)
5-nitrofuran-2-carboxylic acid (3-cyanoquinoxalin-2-yl)amide C₁₄H₇N₅O₅ 5-Nitro, 3-cyanoquinoxaline Antifungal (pathogen unspecified)
N-(4-fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide C₁₉H₁₇FNO₃ 4-Fluorobenzyl, 4-methoxyphenyl Antiviral (pan-enterovirus)

Key Insights from Comparative Analysis

Impact of Bromine Substitution

  • Bromine at the phenyl ring (e.g., N-(4-bromophenyl)furan-2-carboxamide) enhances antibacterial activity by increasing electrophilicity and membrane penetration .
  • In contrast, bromine on the furan ring (e.g., 5-bromo-N-[4-(prop-2-en-1-yloxy)phenyl]furan-2-carboxamide) may alter solubility and metabolic stability .

Role of Quinoxaline Derivatives

  • Quinoxaline moieties, particularly 3-hydroxy or 3-cyano derivatives, improve binding to fungal or bacterial targets via hydrogen bonding and π-π stacking .
  • 1,4-Di-N-oxide quinoxaline derivatives (e.g., ) exhibit enhanced redox activity, contributing to antifungal effects .

Furan-2-Carboxamide Modifications

  • Nitro-substituted furans (e.g., N-cyclohexyl-5-nitrofuran-2-carboxamide) show potent trypanocidal activity due to nitro-reductase activation in parasites .
  • Styryl or methoxystyryl groups (e.g., BK3C231) confer cytoprotection by modulating oxidative stress pathways .

Antiviral Activity

  • Fluorine and methoxy substitutions on the benzyl/phenyl groups (e.g., N-(4-fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide) enhance antiviral potency by optimizing steric and electronic interactions with host or viral targets .

Biological Activity

N-(5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores the synthesis, biological activity, mechanisms of action, and potential therapeutic applications of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of quinoxaline derivatives and subsequent functionalization. The synthetic route may include:

  • Formation of Quinoxaline : Starting from appropriate precursors such as 3-hydroxyquinoxaline.
  • Bromination : Introducing a bromine atom at the 5-position.
  • Coupling Reaction : Reacting the brominated quinoxaline with furan derivatives to form the final amide.

Anticancer Properties

Research suggests that compounds structurally related to this compound exhibit significant anticancer properties. For instance, studies on similar quinoxaline derivatives have shown:

  • Inhibition of Cell Proliferation : Compounds have been tested against various cancer cell lines, demonstrating IC50 values in the micromolar range, indicating effective inhibition of cell growth.
CompoundCell LineIC50 (µM)Mechanism
6lA5490.46Apoptosis via mitochondrial pathway
6kA5493.14Induces pro-apoptotic signals

These results suggest that this compound may similarly induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and caspase activation .

Antimicrobial Activity

In addition to anticancer effects, some studies have indicated that quinoxaline derivatives possess antimicrobial properties. The presence of halogens such as bromine can enhance the biological activity against bacterial strains, making these compounds potential candidates for further investigation in antimicrobial therapy.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Similar compounds have been shown to activate caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : Certain derivatives cause cell cycle arrest at specific phases, inhibiting proliferation.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cell death in cancer cells.

Study on Quinoxaline Derivatives

A study conducted on a series of flavonol compounds demonstrated that structural modifications significantly affect their biological activities against human lung cancer cells (A549). The findings indicated that introducing halogen substitutions enhanced anticancer potency, supporting the hypothesis that this compound could exhibit similar enhancements in activity due to its bromine substitution .

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